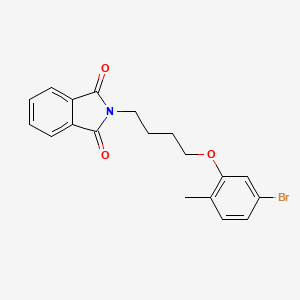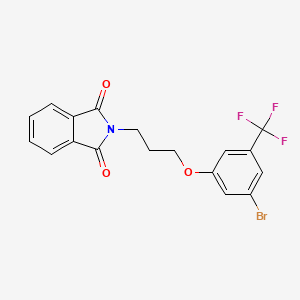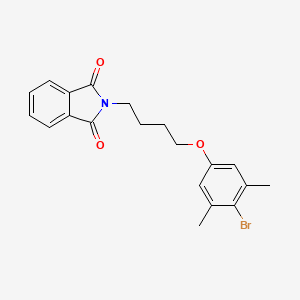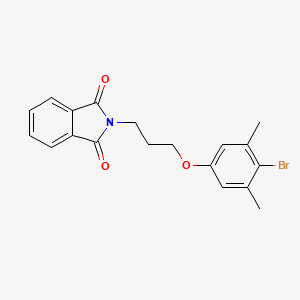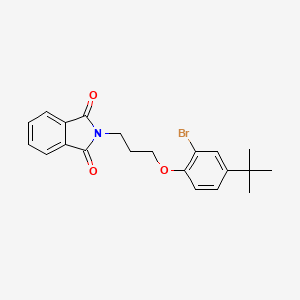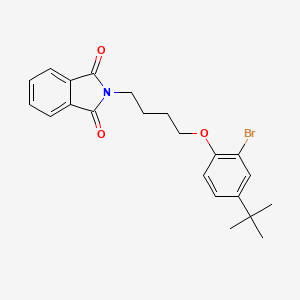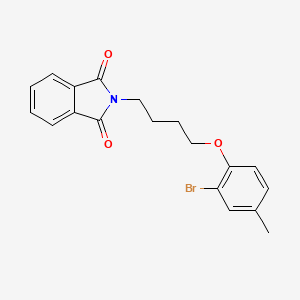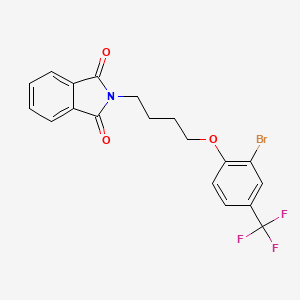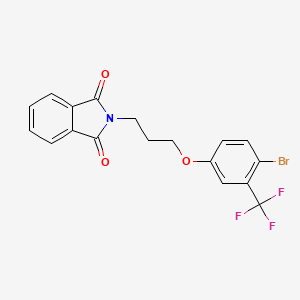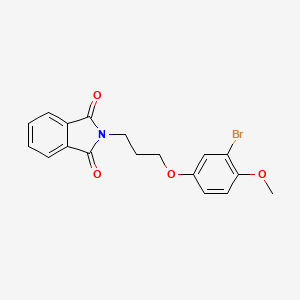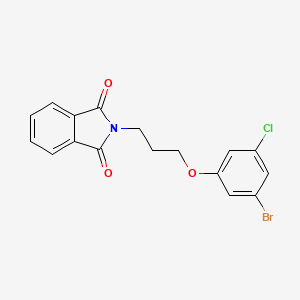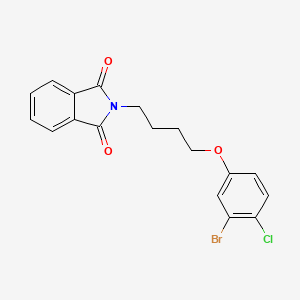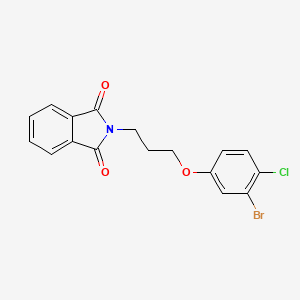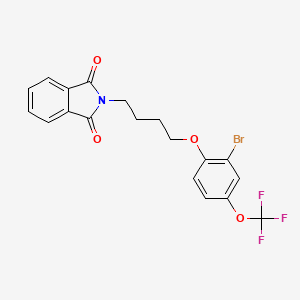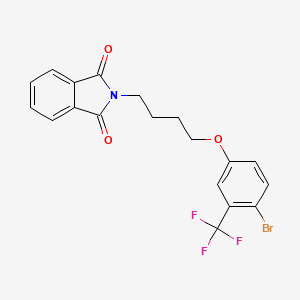
2-(4-(4-Bromo-3-(trifluoromethyl)phenoxy)butyl)isoindoline-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-(4-Bromo-3-(trifluoromethyl)phenoxy)butyl)isoindoline-1,3-dione is a complex organic compound that features a unique combination of bromine, trifluoromethyl, and isoindoline-1,3-dione groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(4-Bromo-3-(trifluoromethyl)phenoxy)butyl)isoindoline-1,3-dione typically involves multiple steps. One common method starts with the preparation of the intermediate 4-bromo-3-(trifluoromethyl)phenol, which is then reacted with 1,4-dibromobutane to form 4-(4-bromo-3-(trifluoromethyl)phenoxy)butane. This intermediate is subsequently reacted with isoindoline-1,3-dione under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and solventless conditions to adhere to green chemistry principles .
Chemical Reactions Analysis
Types of Reactions
2-(4-(4-Bromo-3-(trifluoromethyl)phenoxy)butyl)isoindoline-1,3-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its functional groups.
Condensation Reactions: It can participate in condensation reactions to form larger molecules
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound .
Scientific Research Applications
2-(4-(4-Bromo-3-(trifluoromethyl)phenoxy)butyl)isoindoline-1,3-dione has several scientific research applications:
Pharmaceuticals: It is investigated for its potential as a therapeutic agent due to its unique chemical structure.
Agrochemicals: The compound’s properties make it a candidate for use in pesticides and herbicides.
Materials Science: Its stability and reactivity are explored for applications in advanced materials
Mechanism of Action
The mechanism of action of 2-(4-(4-Bromo-3-(trifluoromethyl)phenoxy)butyl)isoindoline-1,3-dione involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to interact with lipid membranes and proteins. The isoindoline-1,3-dione moiety can interact with various enzymes and receptors, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Bromo-3-(trifluoromethyl)phenoxy)butane
- Isoindoline-1,3-dione derivatives
- Trifluoromethyl-substituted phenols
Uniqueness
2-(4-(4-Bromo-3-(trifluoromethyl)phenoxy)butyl)isoindoline-1,3-dione is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications compared to its similar counterparts .
Properties
IUPAC Name |
2-[4-[4-bromo-3-(trifluoromethyl)phenoxy]butyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrF3NO3/c20-16-8-7-12(11-15(16)19(21,22)23)27-10-4-3-9-24-17(25)13-5-1-2-6-14(13)18(24)26/h1-2,5-8,11H,3-4,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFDDOQBSRHVUNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCOC3=CC(=C(C=C3)Br)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrF3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
